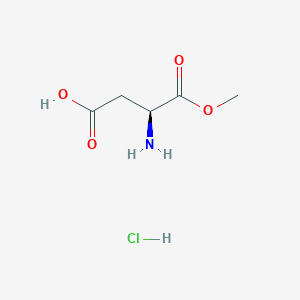
3,4-二羟基己烷-2,5-二酮
描述
3,4-Dihydroxyhexane-2,5-dione is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 .
Synthesis Analysis
The synthesis of 3,4-Dihydroxyhexane-2,5-dione can be achieved from Methylglyoxal . There are several synthetic routes available for the production of 3,4-Dihydroxyhexane-2,5-dione .Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxyhexane-2,5-dione consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has been found that two molecules of 3,4-Dihydroxyhexane-2,5-dione can condense to afford a novel, tricyclic acetal .Physical And Chemical Properties Analysis
3,4-Dihydroxyhexane-2,5-dione has a predicted boiling point of 349.1±37.0 °C and a predicted density of 1.242±0.06 g/cm3 . Its melting point is 74 °C .科学研究应用
有机合成中的转化
3,4-二羟基己烷-2,5-二酮参与了通过甲苯磺酰化将吡咯烷-2,5-二酮转化为马来酰亚胺的过程。这一过程对于理解这些化合物及其相关有机合成的性质具有重要意义 (Yan 等人, 2018)。
在酮症中的作用
在酮症中,3,4-二羟基己烷-2,5-二酮(作为 3-羟基己烷-2,5-二酮)在缓冲 α-氧代醛甲基乙二醛(一种与衰老和糖尿病相关疾病有关的副产品)中起作用。这一过程涉及糖尿病和饮食性酮症期间的非酶促反应 (Salomón 等人, 2017)。
催化和材料科学
3,4-二羟基己烷-2,5-二酮衍生物正在催化和材料科学中得到探索。例如,其衍生物在抑制材料腐蚀方面发挥作用 (Chafiq 等人, 2020),并在合成在有机和医学研究中具有潜在应用的新化合物方面发挥作用 (Xiang 等人, 2015)。
环境影响
其衍生物也因其环境影响而被研究,特别是在绿色化学应用中,例如将生物衍生的呋喃转化为有价值的酮酸和二酮 (Gupta 等人, 2015)。这项研究突出了 3,4-二羟基己烷-2,5-二酮在可持续化学过程中的潜力。
光物理学和电子学
在光物理学和电子学领域,3,4-二羟基己烷-2,5-二酮的衍生物,例如二酮吡咯并吡咯,被用于研究线性光物理学和受激发射,这对新型电子材料的开发具有影响 (Zadeh 等人, 2015)。
医学研究
在医学研究中,3,4-二羟基己烷-2,5-二酮的衍生物因其抗癌特性而被研究。这些化合物已显示出对不同癌细胞系的潜在活性,为癌症治疗开辟了新的途径 (Dang Thi 等人, 2015)。
属性
IUPAC Name |
3,4-dihydroxyhexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWELNLPMBYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948453 | |
| Record name | 1,6-Dideoxyhexo-2,5-diulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25566-16-9, 36871-96-2 | |
| Record name | 3,4-Dihydroxy-2,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25566-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyhexane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025566169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | threo-2,5-Hexodiulose, 1,6-dideoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dideoxyhexo-2,5-diulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxyhexane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)











